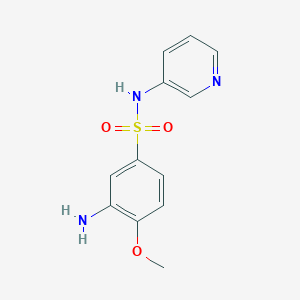

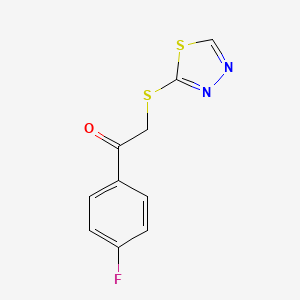

3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide

Übersicht

Beschreibung

“3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide” is a compound that falls under the category of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines has been reported in various studies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, in one compound, the benzene ring was found to be twisted by 63.29° with respect to the pyridine ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, in the crystal, molecules were linked by N—H⋯O hydrogen bonds and C—H⋯π interactions, forming slabs parallel to the ac plane .Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

The compound 3-amino-4-methoxy-N-(pyridin-3-yl)benzene-1-sulfonamide has been utilized in the synthesis of zinc(II) phthalocyanine complexes. These complexes, particularly zinc(II) phthalocyanine 3, have demonstrated promising photosensitizing abilities. These abilities are particularly suitable for photocatalytic applications, where the presence of benzenesulfonamide derivatives as substituents significantly affects the photophysical and photochemical properties of the compound (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

Sulfonamides, including derivatives of this compound, have been synthesized and evaluated for their antimicrobial properties. The chemical structure and specific substituents of these compounds have been found to contribute to their antimicrobial efficacy, providing valuable insights into the design of long-acting drugs (Desideri et al., 1980).

Structural Characterization and Molecular Interactions

Several studies have focused on the structural characterization of compounds derived from this compound. These studies highlight the intricate molecular interactions, including hydrogen bonding, π–π stacking interactions, and the conformational stability of the compounds, contributing to a deeper understanding of their chemical behavior and potential applications in various fields (Kumar et al., 2012; Sousa et al., 2001).

Cancer Research and Treatment

Compounds based on this compound have been explored in cancer research, particularly for their potential to act as inhibitors and affect the cell cycle of cancer cells. These studies are crucial for the development of novel cancer therapies and understanding the mechanism of action of these compounds at the molecular level (Owa et al., 2002).

Wirkmechanismus

Target of Action

Sulfonamide compounds are generally known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of ph and fluid balance in the body .

Mode of Action

Sulfonamides typically act by inhibiting the enzyme carbonic anhydrase, which interferes with the conversion of carbon dioxide to bicarbonate and protons, a critical process in many physiological functions .

Biochemical Pathways

The inhibition of carbonic anhydrase by sulfonamides can affect multiple biochemical pathways, including those involved in the regulation of ph and fluid balance .

Pharmacokinetics

It is generally known that the bioavailability of passively absorbed compounds is expected to be poor if the topological polar surface area (tpsa) is greater than 140 a .

Result of Action

The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the conversion of carbon dioxide to bicarbonate and protons, which can affect various physiological functions .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed in various studies . For instance, pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Eigenschaften

IUPAC Name |

3-amino-4-methoxy-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-18-12-5-4-10(7-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOZRLPEAAKBMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)

![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1517213.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![6-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1517218.png)

![3-[(Thiophen-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517219.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)